2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound incorporates multiple heterocyclic rings, which contribute to its chemical properties and biological activities.
The compound can be synthesized through various organic reactions involving starting materials such as 3,5-dimethyl-1H-pyrazole and pyridazine derivatives. It is commercially available from suppliers like BenchChem and EvitaChem, which provide details regarding its synthesis and applications in research.
This compound belongs to the class of pyrazole derivatives, specifically featuring a pyridazine ring and an acetamide functional group. Its classification is significant in medicinal chemistry due to the biological activities often associated with heterocyclic compounds.
The synthesis of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide typically involves several steps:
The synthetic routes often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the desired compound.
The molecular structure of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C17H18N6O2 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide |
InChI Key | IORFVVOBEFBCFM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3)C |
The presence of multiple heterocycles in its structure indicates potential for diverse chemical reactivity and biological interaction.
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The unique structural features enable it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the intended application and specific molecular interactions .
While specific physical properties such as melting point or boiling point are not universally reported for this compound, it is essential to consider factors like solubility in different solvents when evaluating its practical applications.
The chemical properties include stability under various conditions, reactivity towards nucleophiles/electrophiles, and potential interactions with biological macromolecules. These properties are crucial for predicting the behavior of the compound in biological systems .
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide has potential applications in scientific research, particularly in medicinal chemistry. Its unique structure may confer specific biological activities that could be explored for therapeutic uses. Research into similar compounds has indicated possible roles in drug development targeting various diseases due to their ability to interact with biological targets effectively .
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: